2-Methoxydibenzofuran-3-carboxylic acid
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Overview
Description
2-Methoxydibenzofuran-3-carboxylic acid is an organic compound with the molecular formula C14H10O4. . The compound features a benzofuran core with a methoxy group at the 2-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxydibenzofuran-3-carboxylic acid typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Methoxydibenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuran compounds .
Scientific Research Applications
2-Methoxydibenzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxydibenzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Methoxydibenzofuran: Lacks the carboxylic acid group, making it less polar and potentially less biologically active.
Dibenzofuran-3-carboxylic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
Uniqueness
2-Methoxydibenzofuran-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C14H10O4 |
---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-methoxydibenzofuran-3-carboxylic acid |
InChI |
InChI=1S/C14H10O4/c1-17-12-6-9-8-4-2-3-5-11(8)18-13(9)7-10(12)14(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
WCJASISDXCDOAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)C(=O)O |
Origin of Product |
United States |
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